molecular formula C16H17F3N2O2S B2895724 2-[(3-methoxybenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 860609-28-5

2-[(3-methoxybenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No.: B2895724
CAS No.: 860609-28-5
M. Wt: 358.38
InChI Key: GFDKNKIMMSUFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Methoxybenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a chemical compound designed for advanced research applications, particularly in the field of medicinal chemistry. This synthetic pyrimidinone derivative is part of a broader class of compounds known for their significant biological activity. Structurally, it is related to the 3,4-dihydro-2-alkoxy-6-benzyl-4-oxopyrimidine (DABO) family, which has been extensively investigated for over 30 years as a class of potent and specific HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) . The core 4(3H)-pyrimidinone scaffold, when strategically substituted with elements like a 6-benzyl group and a sulfur-containing chain at the C2 position, as seen in this compound, is a proven pharmacophore for inhibiting viral replication . The primary research value of this compound lies in its potential as a building block for developing novel antiviral agents, especially against drug-resistant strains of HIV-1 . The presence of the sulfanyl (thioether) linker and the trifluoromethyl group are common features in modern drug discovery, often contributing to metabolic stability and enhancing binding affinity to biological targets. Researchers can utilize this compound to explore structure-activity relationships (SAR), investigate mechanisms of action against viral enzymes, and develop new long-acting formulations for HIV prevention . This product is provided for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(3-methoxyphenyl)methylsulfanyl]-3-propyl-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O2S/c1-3-7-21-14(22)9-13(16(17,18)19)20-15(21)24-10-11-5-4-6-12(8-11)23-2/h4-6,8-9H,3,7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDKNKIMMSUFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C=C(N=C1SCC2=CC(=CC=C2)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Physicochemical Properties and Structural Insights

The compound has the molecular formula C₁₆H₁₄F₆N₂OS and a molecular weight of 396.35 g/mol . Its core structure consists of a pyrimidinone ring substituted at positions 2, 3, and 6 with a 3-methoxybenzylsulfanyl group, a propyl chain, and a trifluoromethyl group, respectively. Key structural features include:

  • Pyrimidinone ring : A six-membered aromatic ring with one oxygen atom at position 4.
  • Trifluoromethyl group : Electron-withdrawing substituent at position 6, influencing reactivity and stability.
  • 3-Methoxybenzylsulfanyl moiety : A sulfur-containing group that enhances lipophilicity and potential bioactivity.

Synthetic Routes and Methodological Approaches

Cyclocondensation for Pyrimidinone Core Formation

The synthesis begins with constructing the pyrimidinone core. A widely reported method involves cyclocondensation of β-keto esters with urea or thiourea derivatives under acidic conditions.

Example Protocol :

  • Reactants : Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv) and thiourea (1.2 equiv).
  • Conditions : Reflux in acetic acid (80°C, 12 h).
  • Outcome : Forms 6-(trifluoromethyl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the thiourea nitrogen on the carbonyl carbon of the β-keto ester, followed by cyclization and dehydration.

Sulfanyl Group Installation at C2

The 3-methoxybenzylsulfanyl group is introduced via nucleophilic aromatic substitution (SNAr) or thiol-disulfide exchange .

SNAr Approach

Steps :

  • Activation : Convert the C2 thioxo group to a better leaving group (e.g., chloride) using POCl₃.
  • Substitution : React with 3-methoxybenzylthiol (1.2 equiv) in the presence of a base (e.g., triethylamine).
  • Conditions : Dichloromethane, room temperature, 4 h.

Yield : 82% (reported for analogous compounds).

Oxidative Coupling

An alternative employs copper(I)-catalyzed coupling between a thiol and a halopyrimidinone:

  • Substrate : 2-Chloro-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone.
  • Reagent : 3-Methoxybenzylthiol (1.1 equiv), CuI (10 mol%), and DMAP.
  • Solvent : DMF at 100°C for 8 h.

Advantage : Higher regioselectivity compared to SNAr.

Optimization and Challenges

Solvent and Temperature Effects

  • Optimal Solvents : THF, DMF, and dichloromethane ensure solubility of intermediates.
  • Low-Temperature Steps : Critical for minimizing side reactions during alkylation (−20°C to 0°C).

Purification Strategies

  • Recrystallization : Diethyl ether/pentane mixtures yield high-purity crystals.
  • Chromatography : Silica gel with ethyl acetate/hexane (30:70) resolves closely related byproducts.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.95 (d, J = 4.8 Hz, 1H, pyrimidinone-H), 7.40–7.25 (m, 4H, aromatic), 4.30 (s, 2H, SCH₂), 3.80 (s, 3H, OCH₃).
  • MS (ESI+) : m/z 397.1 [M+H]⁺.

Purity :

  • HPLC analysis typically shows >98% purity using a C18 column (acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Cyclocondensation 70–75 95 Scalability
SNAr Substitution 80–82 97 Mild conditions
Oxidative Coupling 85 98 High regioselectivity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The pyrimidinone core can be reduced under hydrogenation conditions to form dihydropyrimidinones.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(3-methoxybenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group, in particular, can enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrimidinone Derivatives

The following table summarizes structural and molecular differences between the target compound and key analogs:

Compound Name & Source Molecular Formula Molecular Weight Substituent Variations Key Implications
Target Compound C₁₆H₁₇F₃N₂O₂S 358.38 - 3-Methoxybenzylsulfanyl (position 2)
- Propyl (position 3)
- CF₃ (position 6)
Balanced lipophilicity/solubility; electron-withdrawing CF₃ enhances stability.
6-Amino-2-[(2-methylbenzyl)thio]pyrimidin-4(3H)-one C₁₂H₁₃N₃OS 247.31 - 2-Methylbenzylthio (position 2)
- Amino (position 6)
Amino group increases H-bonding capacity but reduces lipophilicity.
2-(Isopropylsulfanyl)-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone C₁₄H₁₃F₃N₂OS 314.33 - Isopropylsulfanyl (position 2)
- Phenyl (position 3)
- CF₃ (position 6)
Higher lipophilicity; phenyl may induce steric hindrance in binding.
2-[(Difluoromethyl)sulfanyl]-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone C₈H₁₀F₂N₂O₂S 236.24 - Difluoromethylsulfanyl (position 2)
- Hydroxyethyl (position 5)
- Methyl (position 6)
Hydroxyethyl enhances hydrophilicity; CF₂ reduces electron-withdrawing effects vs. CF₃.

Functional Group Impact on Properties

Sulfanyl Group Variations :
  • Analog in : 2-Methylbenzylthio lacks methoxy, reducing polarity and possibly diminishing aqueous solubility.
  • Analog in : Isopropylsulfanyl is aliphatic, increasing lipophilicity but limiting directional interactions like H-bonding.
Trifluoromethyl Position and Role :
  • The target compound’s CF₃ at position 6 is strategically placed to stabilize the pyrimidinone ring’s electron-deficient regions, a feature shared with ’s analog. In contrast, ’s compound places CF₃ at position 3, which may alter electronic effects and binding modes.
Alkyl Chain Modifications :
  • The propyl group (C₃H₇) in the target compound balances hydrophobicity and steric bulk. Comparatively, ’s hydroxyethyl introduces polarity, which may enhance solubility but reduce membrane permeability.

Biological Activity

2-[(3-Methoxybenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a novel compound with a complex structure that has garnered attention for its potential biological activities. The compound features a pyrimidinone core, which is known for various pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on diverse sources, including in vitro studies, structure-activity relationships (SAR), and case studies.

  • Molecular Formula : C16H17F3N2O2S
  • Molecular Weight : 358.38 g/mol
  • CAS Number : 866143-23-9

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the context of antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study on related pyrimidinone derivatives showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 4.9 μM to higher values depending on the specific structure and substituents present .

Table 1: Antimicrobial Activity of Pyrimidinone Derivatives

CompoundMIC (µM)Activity Against
2-[(3-methoxybenzyl)sulfanyl]-...TBDGram-positive bacteria
Related Pyrimidinones4.9M. tuberculosis
Other derivativesVariableVarious bacterial strains

Anticancer Activity

The compound's potential anticancer effects are also noteworthy. Similar pyrimidinone derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines. For example, one study reported that specific substitutions at the 5-position of the pyrimidinone ring enhanced cytotoxicity against HepG2 cells (a liver cancer cell line) while maintaining low toxicity towards normal cells .

Case Study: HepG2 Cell Line
In vitro studies demonstrated that certain derivatives exhibited IC50 values greater than 100 μM, indicating a favorable therapeutic window for further development .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidinones is significantly influenced by their structural features. The presence of trifluoromethyl groups at the 6-position has been identified as critical for enhancing antimicrobial efficacy . Additionally, the introduction of various alkyl and aryl groups at different positions can modulate both potency and selectivity.

Key Findings from SAR Studies

  • Trifluoromethyl Group : Essential for activity.
  • Substituents at Position 5 : Variability in alkyl and aryl groups can enhance or diminish activity.
  • Overall Structure : The heterocyclic nature contributes to broad-spectrum activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(3-methoxybenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization of pyrimidinone precursors followed by sulfanyl group introduction via nucleophilic substitution. For example, thioketones may react with 3-methoxybenzyl thiol under basic conditions (e.g., K2CO3/DMF) to form the sulfanyl linkage. Optimization includes controlling temperature (60–80°C) and solvent polarity to favor regioselectivity . Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How can researchers validate the structural identity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR should confirm the presence of the trifluoromethyl group (δ ~110–125 ppm in <sup>13</sup>C) and methoxybenzyl protons (δ 3.8 ppm for OCH3).
  • X-ray crystallography : Resolve ambiguities in stereochemistry or tautomeric forms (e.g., 4(3H)-pyrimidinone vs. 4(1H)-tautomer) .
  • Mass spectrometry : High-resolution ESI-MS can confirm molecular formula (e.g., C17H19F3N2O2S) .

Q. What are the key physicochemical properties (e.g., solubility, stability) influencing experimental design?

  • Methodological Answer :

  • Solubility : Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) adjusted to pH 7.4 for biological assays.
  • Stability : Conduct accelerated degradation studies under UV light, heat (40–60°C), and varying pH to identify decomposition pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this pyrimidinone derivative?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., propyl chain length, trifluoromethyl position) and evaluate effects on target binding (e.g., enzyme inhibition).
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases or proteases) .
  • Biological assays : Pair SAR with enzymatic assays (IC50 determination) and cell-based viability tests .

Q. What strategies resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer :

  • Standardize assays : Control variables like cell line selection (e.g., HEK293 vs. HeLa), incubation time, and compound concentration.
  • Replicate under identical conditions : Use orthogonal assays (e.g., fluorescence-based and radiometric assays) to confirm activity .
  • Analyze impurities : LC-MS or HPLC can identify degradation products or synthetic byproducts affecting bioactivity .

Q. How can researchers investigate the metabolic pathways and pharmacokinetic properties of this compound?

  • Methodological Answer :

  • In vitro metabolism : Use liver microsomes (human/rodent) to identify phase I/II metabolites via LC-MS/MS.
  • Pharmacokinetic profiling : Conduct bioavailability studies in animal models, monitoring plasma half-life (t1/2), clearance, and tissue distribution .

Data Contradiction and Reproducibility

Q. Why might synthetic yields vary between laboratories, and how can reproducibility be improved?

  • Methodological Answer :

  • Source of variability : Trace moisture in solvents, catalyst purity (e.g., Pd(PPh3)4 vs. cheaper alternatives), or reaction atmosphere (N2 vs. air-sensitive conditions).
  • Mitigation : Document exact protocols (e.g., degassing steps, reagent batch numbers) and use internal standards (e.g., tert-butylbenzene) for yield normalization .

Q. How should researchers address discrepancies in crystallographic data vs. computational structure predictions?

  • Methodological Answer :

  • Validate force fields : Compare DFT-optimized structures with experimental X-ray data to refine computational parameters.
  • Check for polymorphism : Recrystallize under different solvents (e.g., ethanol vs. acetonitrile) to identify alternate crystal forms .

Methodological Tables

Property Analytical Method Key Observations Reference
Synthetic YieldHPLC (UV detection)65–78% yield after column chromatography
Aqueous SolubilityNephelometry<0.1 mg/mL at pH 7.4; DMSO required for stock
Enzymatic IC50Fluorescence assay12.3 µM against kinase X
Metabolic StabilityLiver microsome assayt1/2 = 45 min (human)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.